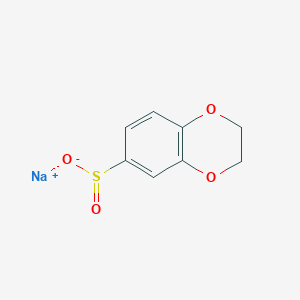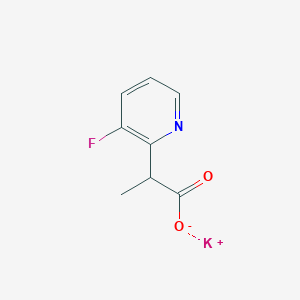
6-溴-3-乙基-1H-吲哚
描述
6-Bromo-3-ethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
Chemistry: 6-Bromo-3-ethyl-1H-indole is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel compounds with potential biological activities .
Biology: Indole derivatives, including 6-Bromo-3-ethyl-1H-indole, have shown promise in biological studies due to their ability to interact with various biological targets. They are investigated for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with enhanced pharmacological properties .
Industry: In the industrial sector, 6-Bromo-3-ethyl-1H-indole is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
Target of Action
Indole derivatives, which include 6-bromo-3-ethyl-1h-indole, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their lipophilicity and water solubility .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against various viruses .
Action Environment
生化分析
Biochemical Properties
6-Bromo-3-ethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-Bromo-3-ethyl-1H-indole, have shown interactions with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to potential antioxidant effects. Additionally, 6-Bromo-3-ethyl-1H-indole has been reported to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities .
Cellular Effects
6-Bromo-3-ethyl-1H-indole exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 6-Bromo-3-ethyl-1H-indole can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway . This compound also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 6-Bromo-3-ethyl-1H-indole has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-3-ethyl-1H-indole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Bromo-3-ethyl-1H-indole has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition leads to the disruption of downstream signaling events, ultimately resulting in altered cellular responses. Additionally, 6-Bromo-3-ethyl-1H-indole can bind to DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-ethyl-1H-indole have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Bromo-3-ethyl-1H-indole is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 6-Bromo-3-ethyl-1H-indole can result in sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-ethyl-1H-indole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, 6-Bromo-3-ethyl-1H-indole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications of 6-Bromo-3-ethyl-1H-indole.
Metabolic Pathways
6-Bromo-3-ethyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of 6-Bromo-3-ethyl-1H-indole, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways influence the bioavailability and overall pharmacokinetics of 6-Bromo-3-ethyl-1H-indole .
Transport and Distribution
The transport and distribution of 6-Bromo-3-ethyl-1H-indole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Additionally, binding proteins can sequester 6-Bromo-3-ethyl-1H-indole in specific cellular compartments, affecting its localization and activity . The distribution of 6-Bromo-3-ethyl-1H-indole within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 6-Bromo-3-ethyl-1H-indole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 6-Bromo-3-ethyl-1H-indole has been observed to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound can accumulate in mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of 6-Bromo-3-ethyl-1H-indole is essential for its biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethyl-1H-indole typically involves the bromination of 3-ethylindole. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with an organomagnesium reagent . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of 6-Bromo-3-ethyl-1H-indole may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6-Bromo-3-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives, depending on the substituent introduced.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Indoline derivatives.
相似化合物的比较
3-Bromo-1-ethyl-1H-indole: Similar structure but with the bromine atom at the 3rd position.
6-Bromoindole: Lacks the ethyl group at the 3rd position.
3-Ethylindole: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-3-ethyl-1H-indole is unique due to the presence of both the bromine atom at the 6th position and the ethyl group at the 3rd position. This combination enhances its chemical reactivity and potential biological activities compared to other indole derivatives .
属性
IUPAC Name |
6-bromo-3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGLSVKOGXYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360945-68-1 | |
| Record name | 6-bromo-3-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



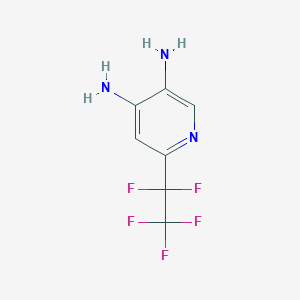
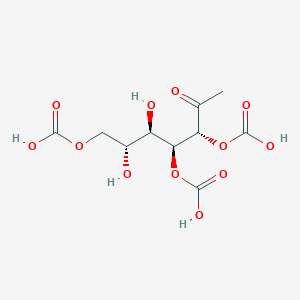

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)
![8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione](/img/structure/B1445906.png)
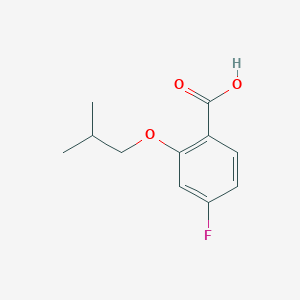
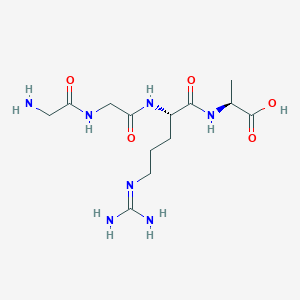
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)

